(S)-(+)-1-(1-萘基)乙基异硫氰酸酯

描述

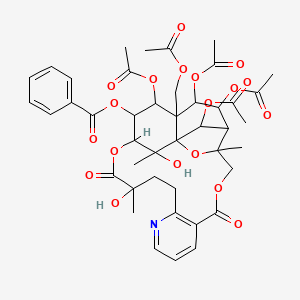

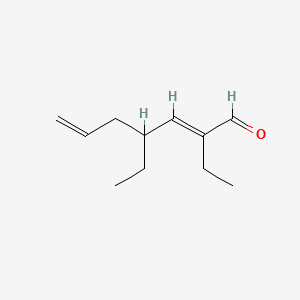

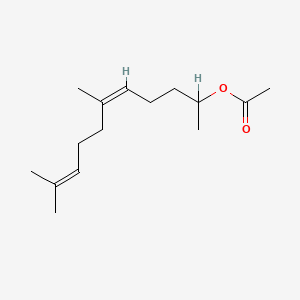

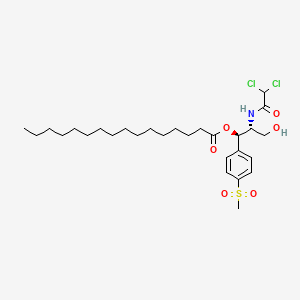

“(S)-(+)-1-(1-Naphthyl)ethyl isothiocyanate” is a chemical compound with the molecular formula C10H7CH(CH3)NCO . It is a type of isothiocyanate, which are typically prepared using amines and highly toxic reagents .

Synthesis Analysis

Isothiocyanates can be synthesized from alkyl and aryl amines through a tosyl chloride mediated decomposition of dithiocarbamate salts . A practical, mild, high-yielding, and supporting-electrolyte-free electrochemical method enables the preparation of aliphatic and aromatic isothiocyanates from amine and carbon disulfide without using toxic and expensive reagents .

Chemical Reactions Analysis

In the presence of trifluoromethanesulfonyl chloride, triphenylphosphine, and sodium iodide, a broad range of thiocarbamyl fluorides and isothiocyanates can be synthesized from secondary and primary amines in good yields . Moreover, reactions of thiocarbonyl fluoride derived from CF3SiMe3, elemental sulfur, and KF with secondary amines provide a wide variety of thiocarbamoyl fluorides in good yields .

科学研究应用

Chirality Recognition in NMR Spectroscopy

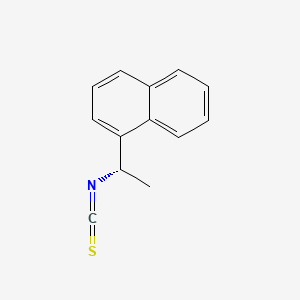

(S)-1-Phenylethyl isothiocyanate and (R)-[1-(1-naphthyl)ethyl] isothiocyanate have been utilized as chirality recognizing reagents for determining the enantiomeric purity of chiral amines via NMR spectroscopy. These compounds are stable in aqueous conditions and provide an effective method for chiral analysis in a lab setting (JeonDong et al., 2000).

Anticarcinogenic Activities

Organic isothiocyanates, including (S)-(+)-1-(1-Naphthyl)ethyl isothiocyanate, have been shown to block the production of tumors in rodents induced by various carcinogens. These compounds are present in cruciferous vegetables and might contribute to the cancer-protective effects of high vegetable consumption. They work by suppressing carcinogen activation and inducing Phase 2 enzymes that detoxify harmful metabolites (Zhang & Talalay, 1994).

Enzyme Induction and Metabolic Conversion

The metabolic activity of isothiocyanates, including the conversion of isothiocyanates to isocyanates, has been studied in rat liver microsomes. This research helps in understanding the enzyme induction and comparative metabolic conversion of these compounds, providing insights into their biochemical interactions and potential therapeutic applications (Lee, 1996).

属性

IUPAC Name |

1-[(1S)-1-isothiocyanatoethyl]naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NS/c1-10(14-9-15)12-8-4-6-11-5-2-3-7-13(11)12/h2-8,10H,1H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGJWLIIUEIYCSF-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC2=CC=CC=C21)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426819 | |

| Record name | (S)-(+)-1-(1-NAPHTHYL)ETHYL ISOTHIOCYANATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-(+)-1-(1-Naphthyl)ethyl isothiocyanate | |

CAS RN |

131074-55-0 | |

| Record name | (S)-(+)-1-(1-NAPHTHYL)ETHYL ISOTHIOCYANATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

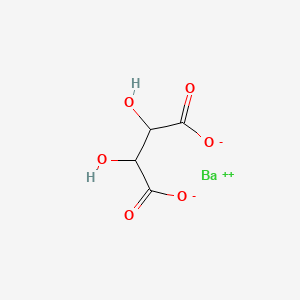

![1-[(E)-1,2-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]cyclohexan-1-ol](/img/structure/B1588212.png)